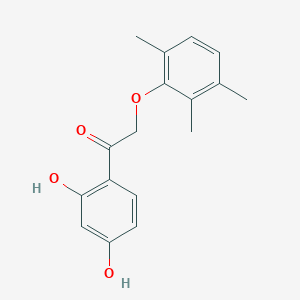

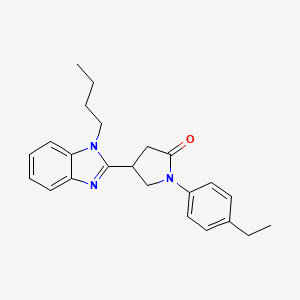

1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

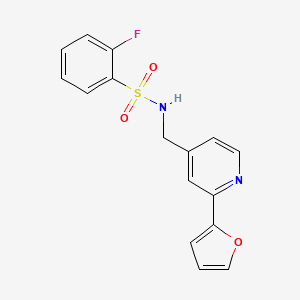

1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one, also known as 2,4-D, is an organic compound commonly used as a herbicide in agricultural, forestry, and turf management. It is a phenoxy herbicide that is highly effective in controlling broadleaf weeds, but it can also be toxic to other plants, animals, and humans.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Macromolecular Design

1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one has been utilized in the synthesis of polymers with controlled molecular architecture, specifically in dendritic macromolecules. The compound is used to create polyether dendritic fragments, allowing for control over the nature and placement of peripheral groups of the molecule (Hawker & Fréchet, 1990).

Antioxidant Properties

This compound demonstrates potential antioxidant properties. In a study, its structurally related bisphenol exhibited significant radical-scavenging activity, indicating the compound's potential in antioxidant applications (Lucarini et al., 2001).

Marine Natural Products and Radical-Scavenging Activity

Highly brominated mono- and bis-phenols, which structurally resemble 1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one, have been characterized from marine red algae. These compounds, including 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one and others, exhibit potent radical-scavenging activity (Duan, Li & Wang, 2007).

Metabolism Studies

The compound has been involved in the synthesis of radiolabeled compounds like hydroxytyrosol, aiding in metabolism and bioavailability studies. Radiolabeled versions allow for sensitive analytical methods and better understanding of metabolic pathways (Tuck, Tan & Hayball, 2000).

Crystallography

In crystallography, compounds similar to 1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one have been used to create complex hydrogen-bonded structures, demonstrating their utility in studying molecular interactions and crystal design (Bényei et al., 1998).

Environmental Impact

The compound's derivatives, like 2,4-Dihydroxybenzophenone, have been studied for their transformation and genotoxicity in environmental conditions such as swimming pool water, indicating the importance of understanding the environmental impact of such compounds (Sun et al., 2019).

Degradation Studies

In studies focused on degradation mechanisms, derivatives of this compound have been used as model compounds to understand the degradation of phenolic structures, particularly in lignin substructures, which is crucial for understanding natural decomposition processes (Kawai, Umezawa & Higuchi, 1988).

Organic Synthesis

This compound serves as an important structural fragment in the synthesis of other complex organic compounds, such as antiosteoporosis drugs, demonstrating its utility in medicinal chemistry (Guo, 2012).

Molecular Design for Heavy Metal Extraction

Similar compounds have been used in the molecular design for selective extraction of heavy metals like lead (II), indicating potential applications in environmental remediation and heavy metal detection (Hayashita et al., 1999).

Propiedades

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-10-4-5-11(2)17(12(10)3)21-9-16(20)14-7-6-13(18)8-15(14)19/h4-8,18-19H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMLEQCHVMWMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OCC(=O)C2=C(C=C(C=C2)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methoxycarbonylphenyl)methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2696695.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2696699.png)

![N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696701.png)

![(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2696702.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)

![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)